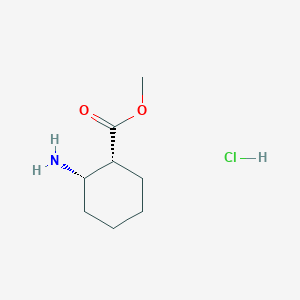

rac-methyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride, cis

CAS No.: 835926-44-8

Cat. No.: VC8139170

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 835926-44-8 |

|---|---|

| Molecular Formula | C8H16ClNO2 |

| Molecular Weight | 193.67 |

| IUPAC Name | methyl (1R,2S)-2-aminocyclohexane-1-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-4-2-3-5-7(6)9;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m1./s1 |

| Standard InChI Key | PYKBWUZZPSEGLC-HHQFNNIRSA-N |

| Isomeric SMILES | COC(=O)[C@@H]1CCCC[C@@H]1N.Cl |

| SMILES | COC(=O)C1CCCCC1N.Cl |

| Canonical SMILES | COC(=O)C1CCCCC1N.Cl |

Introduction

Structural and Stereochemical Characterization

Molecular Architecture

The compound features a cyclohexane ring substituted with an amino group at the C2 position and a methyl ester at C1, with both groups occupying adjacent cis positions. The hydrochloride salt enhances stability and solubility. Key identifiers include:

-

IUPAC Name: Methyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride .

-

InChIKey: PYKBWUZZPSEGLC-HHQFNNIRSA-N.

The cis-configuration is confirmed via X-ray crystallography and NMR spectroscopy. For example, coupling constants (J) in ¹H NMR distinguish cis/trans isomers, while NOE correlations validate spatial proximity of the amino and ester groups .

Conformational Analysis

The cyclohexane ring adopts a chair conformation, with the amino and ester groups occupying axial-equatorial or equatorial-axial positions to minimize steric strain. Computational models (DFT) align with experimental data, showing minimal energy differences (~2 kcal/mol) between conformers .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves four steps (Fig. 1):

-

Amination: Cyclohexanone reacts with ammonium acetate under reflux to form an imine intermediate.

-

Reduction: Sodium borohydride reduces the imine to cis-2-aminocyclohexanol .

-

Esterification: Methanol and thionyl chloride convert the alcohol to the methyl ester.

-

Salt Formation: Treatment with HCl yields the hydrochloride salt.

Optimized Conditions:

Industrial Scalability

Continuous flow reactors replace batch processes to enhance efficiency. Key parameters include:

-

Temperature: 50–60°C for amination.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 193.67 g/mol | |

| Melting Point | 198–202°C (dec.) | |

| Solubility | >50 mg/mL in H₂O | |

| LogP (Partition Coefficient) | -1.2 (predicted) | |

| Stability | Stable at -20°C (dry) |

Biological Activity and Applications

Catalytic Applications

In asymmetric catalysis, the compound’s rigid cyclohexane backbone stabilizes transition states. For example, it enhances enantioselectivity in Sc(III)-BINOL complexes for mandelic acid resolution (ΔΔδ = 0.212 ppm in ¹H NMR) .

Comparative Analysis with Analogues

| Compound | Molecular Formula | Key Difference | Application |

|---|---|---|---|

| rac-Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate HCl | C₇H₁₂ClNO₂ | Smaller ring (cyclobutane) | Lower thermal stability |

| trans-4-Aminocyclohexanol | C₆H₁₃NO | Trans-configuration | Less steric hindrance |

Cyclobutane analogues exhibit reduced ring strain but lower solubility, limiting pharmaceutical use .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume